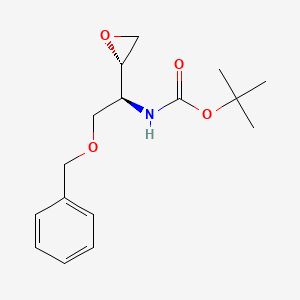

erythro-N-Boc-O-benzyl-L-serine epoxide

Description

Significance of Serine-Derived Chiral Building Blocks in Asymmetric Synthesis

The amino acid L-serine, with its hydroxymethyl side chain, is a particularly powerful chiral building block used in the synthesis of complex target molecules. mdpi.com Its structure provides a template for generating new, predictable stereochemistry. For example, derivatives of L-serine have been instrumental in the total synthesis of natural products such as (+)-erysotramidine. mdpi.com In this synthesis, an oxazoline (B21484) prepared from L-serine methyl ester was used to control the stereochemical outcome of a key cyclization reaction, yielding the desired tetracyclic core as a single diastereomer. mdpi.com This high degree of stereocontrol is attributed to the minimization of non-bonding interactions guided by the chirality originating from the serine backbone. mdpi.com The inherent chirality of serine allows for what is termed "chiral communication," where the stereochemistry of the starting material dictates the stereochemistry of subsequent, newly formed chiral centers. mdpi.com

The Role of Epoxides as Versatile Intermediates in Stereoselective Transformations

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly versatile intermediates in organic synthesis. mdpi.com Their significance stems from the inherent ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions by a wide range of nucleophiles. mdpi.comencyclopedia.pub This reactivity allows for the stereospecific introduction of two functional groups onto adjacent carbon atoms. youtube.com

The reactions of epoxides are highly stereospecific, meaning the stereochemistry of the starting epoxide dictates the stereochemistry of the product. youtube.com For instance, the acid-catalyzed ring-opening of a cyclic epoxide results in the formation of a product where the incoming nucleophile and the resulting hydroxyl group have a trans relationship. youtube.com This predictable control over the spatial arrangement of functional groups is a powerful tool for constructing complex molecular architectures with defined stereochemistry. mdpi.comencyclopedia.pub The utility of epoxides is demonstrated in the synthesis of numerous high-profile pharmaceuticals and complex natural products. mdpi.commdpi.comencyclopedia.pub

Contextualization of erythro-N-Boc-O-benzyl-L-serine Epoxide within Advanced Synthetic Methodologies

This compound is a specialized chiral building block that combines the advantageous features of both a serine derivative and an epoxide. chemimpex.com This compound is a valuable intermediate in medicinal chemistry and organic synthesis, prized for its ability to facilitate the creation of complex molecular structures. chemimpex.com Its structure contains a Boc-protected amine and a benzyl-protected hydroxyl group derived from L-serine, along with a reactive epoxide ring. This combination allows for highly selective chemical transformations under mild conditions. chemimpex.com

The epoxide functionality enables selective reactions with nucleophiles, while the inherent chirality derived from L-serine guides the stereochemical outcome of these reactions. chemimpex.com Researchers utilize this reagent as a key intermediate for producing enantiomerically pure substances, which are critical in drug discovery. chemimpex.com Its applications are diverse and include the synthesis of modified peptides to improve their stability and bioactivity, the creation of bioconjugates for targeted drug delivery systems, and as a versatile building block for exploring novel reaction pathways in organic chemistry. chemimpex.com

Chemical Compound Data

Below are tables detailing the properties of this compound and its significant applications in research.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 92085-96-6 | americanchemicalsuppliers.com |

| Molecular Formula | C16H23NO4 | americanchemicalsuppliers.com |

| Molecular Weight | 293.37 g/mol | americanchemicalsuppliers.com |

| Purity | ≥97% to ≥99% (HPLC) | americanchemicalsuppliers.com |

| Synonyms | tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylmethoxyethyl]carbamate, [(1S)-{(1'-(S)-N-Boc-amino-2-benzyloxyethyl}oxirane | americanchemicalsuppliers.com |

| Application Area | Description | Reference |

|---|---|---|

| Drug Development | Serves as a key intermediate in the synthesis of pharmaceuticals, particularly for developing new therapeutic agents. | chemimpex.com |

| Peptide Synthesis | Used in preparing modified peptides to enhance their stability and bioactivity for research and therapeutic use. | chemimpex.com |

| Bioconjugation | The epoxide group allows for selective reactions to create bioconjugates, such as those used in targeted drug delivery. | chemimpex.com |

| Chiral Building Block Synthesis | Employed in the synthesis of other chiral building blocks essential for producing enantiomerically pure compounds. | chemimpex.com |

| Organic Chemistry Research | Utilized as a versatile building block to explore new reaction pathways and develop innovative synthetic methods. | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylmethoxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-13(14-11-20-14)10-19-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSXVEDFRLNRJZ-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375927 | |

| Record name | tert-Butyl {(1S)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92085-96-6 | |

| Record name | tert-Butyl {(1S)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Erythro N Boc O Benzyl L Serine Epoxide

Precursor Synthesis and Stereochemical Control

The foundation of the synthesis lies in the meticulous preparation of chiral precursors derived from L-serine. The inherent stereochemistry of the starting amino acid is leveraged to guide the formation of subsequent stereocenters.

Synthesis of N-Boc-O-benzyl-L-serine as a Key Intermediate

The first critical precursor is N-Boc-O-benzyl-L-serine, where the amino and hydroxyl groups of L-serine are orthogonally protected. The tert-butyloxycarbonyl (Boc) group protects the amine, while the benzyl (B1604629) (Bzl) group protects the side-chain hydroxyl.

The benzylation of the hydroxyl group of N-Boc-L-serine is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Common approaches involve protecting the amine group of L-serine with a Boc group first, followed by the etherification of the hydroxyl group. rsc.org

Several bases have been effectively utilized for this transformation, including sodium hydride (NaH) and cesium carbonate (Cs₂CO₃), often in a polar aprotic solvent like dimethylformamide (DMF). rsc.orgnih.govchemicalbook.com The use of NaH in DMF is a standard method where N-Boc-L-serine is treated with NaH at a low temperature (e.g., 0 °C) before the addition of benzyl bromide. rsc.orgnih.gov An alternative procedure employs cesium carbonate, which is a milder base and can lead to clean reactions with high yields. chemicalbook.com

Table 1: Comparison of Williamson Ether Synthesis Conditions

| Base | Solvent | Key Features | Reference |

|---|---|---|---|

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Strong base, requires careful handling and inert atmosphere. Reaction is typically run at 0 °C to room temperature. | rsc.orgnih.gov |

| Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | Milder base, often results in high yields and cleaner reactions. | chemicalbook.com |

Preparation of Serine-Derived Aldehyde Equivalents for Epoxide Formation

With the protected serine derivative in hand, the next stage involves the generation of a chiral aldehyde. This aldehyde is the direct precursor for the epoxidation reaction.

A widely recognized and powerful chiral aldehyde derived from serine is (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde. nih.gov In this intermediate, the amine and hydroxyl groups are protected simultaneously as an N-Boc-oxazolidine acetonide. This cyclic protection imparts significant configurational stability to the adjacent chiral center, preventing epimerization during subsequent reactions. researchgate.netorgsyn.org

The synthesis of Garner's aldehyde typically starts from L-serine and involves a sequence of esterification, N-Boc protection, and acetonide formation, followed by the reduction of the ester to the aldehyde. nih.govd-nb.infobeilstein-journals.org A common reducing agent for this final step is diisobutylaluminum hydride (DIBAL-H), which requires careful temperature control (below -75 °C) to prevent over-reduction to the alcohol. nih.govbeilstein-journals.org While Garner's aldehyde is a cornerstone in asymmetric synthesis, the synthesis of the title compound requires the aldehyde with a benzyl-protected side chain, not an oxazolidine.

To obtain the direct precursor, N-Boc-O-benzyl-L-serinal, the carboxylic acid of N-Boc-O-benzyl-L-serine must be converted into an aldehyde. This is generally accomplished via a two-step sequence: reduction of the carboxylic acid (or its corresponding ester) to a primary alcohol, followed by a mild oxidation.

The reduction can be carried out using reagents like lithium borohydride (B1222165) or lithium aluminum hydride. d-nb.info Subsequently, the resulting N-Boc-O-benzyl-L-serinol is oxidized to the aldehyde. Several modern oxidation methods are suitable for this sensitive substrate, which is prone to racemization. The Swern oxidation and the use of Dess-Martin periodinane (DMP) are preferred due to their mild, non-acidic conditions and high chemoselectivity. d-nb.infowikipedia.org DMP, in particular, is highly effective for oxidizing N-protected amino alcohols to their corresponding aldehydes with minimal risk of epimerization. wikipedia.orgjk-sci.comorganic-chemistry.org An alternative, more direct route involves the partial reduction of an ester derivative of N-Boc-O-benzyl-L-serine directly to the aldehyde using a hydride reagent like DIBAL-H at low temperatures. libretexts.org

Table 2: Selected Mild Oxidation Methods for Aldehyde Synthesis

| Oxidation Method | Reagents | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | High chemoselectivity, mild, neutral pH, short reaction times. | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | CH₂Cl₂, Low Temperature (-78 °C) | Effective and high-yielding, but requires cryogenic temperatures and careful handling of reagents. | researchgate.netd-nb.info |

Stereoselective Epoxidation Strategies for the erythro-Diastereomer

The final and most critical step is the stereoselective conversion of N-Boc-O-benzyl-L-serinal to the epoxide. The goal is to form the erythro (or syn) diastereomer with high selectivity. The Johnson-Corey-Chaykovsky reaction is a premier method for this transformation. wikipedia.orgbeilstein-journals.org This reaction involves the addition of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to the aldehyde. wikipedia.orgorganic-chemistry.org

The stereochemical outcome of the reaction is dictated by the facial selectivity of the ylide's nucleophilic attack on the aldehyde carbonyl. For α-alkoxy aldehydes like the substrate , the reaction can proceed through a chelation-controlled transition state. The Lewis acidic counterion of the ylide (e.g., Li⁺ or Na⁺) can coordinate with both the aldehyde oxygen and the benzyloxy oxygen of the side chain, creating a rigid cyclic intermediate. The ylide then attacks from the less hindered face, leading preferentially to the syn (erythro) epoxide. This contrasts with non-chelating (Felkin-Anh) models, which might predict the opposite diastereomer. The choice of sulfur ylide and reaction conditions can be tuned to maximize the formation of the desired erythro product. wikipedia.orgmdpi.com

Table of Compounds

Sharpless Asymmetric Epoxidation (SAE) of Allylic Alcohols

The Sharpless Asymmetric Epoxidation (SAE) stands as a cornerstone of asymmetric synthesis, providing a reliable method for the enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols. wikipedia.org This reaction typically employs a catalytic system composed of titanium tetraisopropoxide [Ti(OiPr)₄], a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the stoichiometric oxidant. researchgate.net The SAE has been widely applied in the synthesis of natural products and chiral building blocks, including intermediates for amino acids. researchgate.net

The synthesis of erythro-N-Boc-O-benzyl-L-serine epoxide via SAE would necessitate the preparation of the corresponding allylic alcohol precursor, N-Boc-O-benzyl-L-serinol. This precursor can be synthesized from L-serine through a series of protection and reduction steps. Once the allylic alcohol is obtained, it can be subjected to the Sharpless epoxidation conditions. The choice of the chiral tartrate ligand, either L-(+)-DET or D-(-)-DET, dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of the desired erythro isomer.

Table 1: Key Reagents in Sharpless Asymmetric Epoxidation

| Reagent | Function |

| Titanium tetraisopropoxide | Lewis acid catalyst |

| Diethyl tartrate (DET) | Chiral ligand |

| tert-Butyl hydroperoxide | Oxidizing agent |

| Allylic alcohol | Substrate |

Prediction of Epoxide Stereochemistry in SAE

A key advantage of the Sharpless Asymmetric Epoxidation is the predictable nature of its stereochemical outcome. A well-established mnemonic allows for the prediction of the absolute configuration of the resulting epoxide. wikipedia.org By orienting the allylic alcohol with the hydroxyl group in the lower right corner of a two-dimensional representation of the double bond, the use of L-(+)-diethyl tartrate directs epoxidation to the top face of the alkene, while D-(-)-diethyl tartrate directs it to the bottom face. This predictability is crucial for the targeted synthesis of a specific stereoisomer like the erythro form of N-Boc-O-benzyl-L-serine epoxide.

Asymmetric Sulfur Ylide Reactions for Epoxide Formation

Asymmetric epoxidation can also be achieved through the reaction of aldehydes with chiral sulfur ylides, a transformation known as the Corey-Chaykovsky reaction. wikipedia.orgorganic-chemistry.org This method offers an alternative to oxidation-based approaches and is particularly useful for the synthesis of epoxides from carbonyl compounds. bristol.ac.uk In the context of synthesizing this compound, the corresponding aldehyde, N-Boc-O-benzyl-L-serinal, would serve as the starting material.

The reaction involves the generation of a sulfur ylide, typically from a sulfonium (B1226848) salt and a base, which then adds to the aldehyde to form a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion displaces the sulfide (B99878), forming the epoxide ring. organic-chemistry.org The stereoselectivity of the epoxidation can be controlled by using a chiral sulfide to generate a chiral ylide. mdpi.com While this method is powerful, the synthesis of the required chiral sulfides and the control of diastereoselectivity can be challenging. A patent describes a multi-step synthesis of a related compound, (2S,3S)-3-(tert-butyloxycarbonylamino)-1,2-epoxy-4-phenylbutane, which involves the reaction of an activated N-Boc-L-phenylalanine derivative with a ylide reagent to form a sulfoxide (B87167) ylide intermediate, followed by further transformations to yield the epoxide. google.com

Darzens Condensation and Related Approaches to Epoxides

The Darzens condensation is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of an α-haloester with a ketone or aldehyde in the presence of a base. wikipedia.org This reaction involves the deprotonation of the α-haloester to form an enolate, which then attacks the carbonyl compound. organic-chemistry.org The resulting alkoxide undergoes an intramolecular SN2 reaction to form the epoxide ring. wikipedia.org

To apply this method to the synthesis of this compound, one would again start with N-Boc-O-benzyl-L-serinal. The reaction of this aldehyde with an α-haloester enolate would yield a glycidic ester, which could then potentially be converted to the desired epoxide. The stereochemical outcome of the Darzens condensation can be influenced by the reaction conditions and the nature of the reactants, but achieving high diastereoselectivity can be difficult. organic-chemistry.org

Stereodivergent and Enantioselective Routes to Aminoalkyl Epoxides

The synthesis of all possible stereoisomers of a complex molecule is a significant challenge in organic synthesis. Stereodivergent strategies aim to address this by allowing for the selective formation of any desired stereoisomer from a common starting material. rsc.org For the synthesis of this compound, a stereodivergent approach would be highly valuable, enabling access to not only the erythro isomer but also the threo diastereomer.

A study by Garner and coworkers describes a stereodivergent synthesis of D-erythro-sphingosine and D-threo-sphingosine from L-serine, which proceeds through epoxide intermediates. acs.org This highlights the potential for developing similar strategies for the target molecule. Another approach describes the highly stereoselective synthesis of anti-N-protected-α-amino epoxides from carbamate-protected amino acids, which could be adapted for the synthesis of the desired erythro isomer. nih.gov Furthermore, a catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols has been reported through the aminolysis of meso-epoxides, which could serve as precursors to the target epoxide. researchgate.net

Protecting Group Strategies Relevant to Epoxide Synthesis

The choice and stability of protecting groups are critical considerations in the synthesis of complex molecules like this compound. The protecting groups must be stable to the reaction conditions employed for epoxide formation and be selectively removable without affecting other functional groups.

N-Boc Protection of the Amino Group and its Reactivity Considerations

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its stability under a variety of reaction conditions, including those that are basic or nucleophilic. researchgate.netorganic-chemistry.org The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.com

In the context of the synthetic methodologies described above, the N-Boc group is generally expected to be stable. It is resistant to the basic conditions often used in sulfur ylide reactions and the Darzens condensation. researchgate.net However, its stability under the Lewis acidic conditions of the Sharpless Asymmetric Epoxidation should be considered, although it is generally found to be compatible. A key feature of the Boc group is its lability under acidic conditions, which allows for its selective removal to unmask the amine functionality for further transformations. total-synthesis.com It is important to note that under certain conditions, intramolecular reactions involving the Boc group can occur. For instance, an N-to-O Boc transfer has been observed in some systems. total-synthesis.com Careful consideration of the reaction conditions is therefore necessary to ensure the integrity of the N-Boc protecting group throughout the synthesis of this compound.

O-Benzyl Protection of the Hydroxyl Group

The protection of the side-chain hydroxyl group of N-Boc-L-serine is a crucial step to prevent its interference in subsequent reactions. The benzyl ether is a commonly employed protecting group for this purpose due to its stability under a wide range of reaction conditions and its susceptibility to removal by hydrogenolysis. peptide.comnih.gov The most prevalent method for introducing the benzyl group is through a Williamson ether synthesis. nih.gov

This reaction typically involves the deprotonation of the hydroxyl group of N-Boc-L-serine with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide. Common bases utilized for this transformation include sodium hydride (NaH) and cesium carbonate (Cs₂CO₃). nih.govchemicalbook.comrsc.org The choice of base and solvent can influence the reaction's efficiency and yield. N,N-dimethylformamide (DMF) is a frequently used solvent for this reaction. nih.govchemicalbook.comrsc.org

In one reported procedure, N-Boc-L-serine is treated with sodium hydride in anhydrous DMF at 0°C, followed by the addition of benzyl bromide. rsc.org The reaction is then allowed to proceed at room temperature for several hours. rsc.org An alternative and effective method involves the use of cesium carbonate in DMF, where the mixture is stirred for a period before the addition of benzyl bromide, followed by an extended reaction time. chemicalbook.com This method has been reported to yield the desired N-Boc-O-benzyl-L-serine in high yields. chemicalbook.com

The successful benzylation is often confirmed by spectroscopic methods, such as the appearance of characteristic signals for the benzyl group in ¹H NMR spectra and the C-O ether stretch in IR spectroscopy. nih.gov

Detailed findings from various research efforts on the O-benzyl protection of N-Boc-L-serine are summarized in the table below.

| Reagents | Base | Solvent | Reaction Time | Yield |

| N-Boc-L-serine, Benzyl bromide | Sodium Hydride (NaH) | DMF | 6 hours | Not specified |

| N-Boc-L-serine, Benzyl bromide | Cesium Carbonate (Cs₂CO₃) | DMF | 12.5 hours | 100% |

| N-Boc-L-serine, Benzyl bromide | Sodium Hydride (NaH) | DMF | 5 hours | Not specified |

Reactivity and Mechanistic Studies of Erythro N Boc O Benzyl L Serine Epoxide

Epoxide Ring-Opening Reactions

The core reactivity of erythro-N-Boc-O-benzyl-L-serine epoxide is centered around the cleavage of the epoxide ring. This can be achieved through various pathways, including nucleophilic attack at the epoxide carbons and intramolecular cyclizations.

Nucleophilic Attack at the Epoxide Carbons: Regioselectivity and Stereoselectivity

The reaction of this compound with nucleophiles is a fundamental transformation for the synthesis of more complex molecules, particularly chiral amino alcohols. chemimpex.com The outcome of these reactions, in terms of which epoxide carbon is attacked (regioselectivity) and the resulting stereochemistry, is influenced by several factors.

The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions, primarily whether they are acidic or basic/nucleophilic. d-nb.infolibretexts.orgyoutube.com

Under nucleophilic (or basic) conditions , the reaction generally follows an SN2 mechanism. A strong nucleophile directly attacks one of the epoxide carbons, leading to the opening of the ring. Due to steric hindrance, the attack typically occurs at the less substituted carbon atom. d-nb.infolibretexts.org This process results in an inversion of stereochemistry at the site of attack.

In acid-catalyzed ring-opening , the epoxide oxygen is first protonated by the acid, making it a better leaving group. libretexts.orgyoutube.com This is followed by the attack of a nucleophile. The regioselectivity of this process is more complex and depends on the substitution pattern of the epoxide. For epoxides with primary and secondary carbons, the attack is still favored at the less substituted carbon (SN2-like). However, if a tertiary carbon is present, the attack preferentially occurs at the more substituted carbon due to the development of a partial positive charge, indicating a mechanism with significant SN1 character. libretexts.org The attack of the nucleophile still occurs from the backside, leading to a trans relationship between the incoming nucleophile and the alcohol group.

The regioselectivity of the epoxide ring-opening is a delicate interplay of steric and electronic factors. d-nb.info In the case of this compound, the two carbons of the epoxide ring are not equally substituted.

Under nucleophilic (SN2) conditions, the attack is primarily governed by steric factors . The nucleophile will preferentially attack the less sterically hindered carbon atom. d-nb.infolibretexts.org

Under acidic (SN1-like) conditions, electronic factors become more dominant. The protonated epoxide will have a developing positive charge (carbocationic character) on the more substituted carbon, making it the preferred site of attack for the nucleophile. d-nb.infolibretexts.org The presence of the adjacent benzyloxy group can also influence the electronic environment of the epoxide carbons.

The following table summarizes the regioselective ring-opening of this compound with various nucleophiles under different conditions.

| Nucleophile | Catalyst/Conditions | Major Product (Regioisomer) | Yield (%) | Reference |

| Aniline | Zn(ClO₄)₂·6H₂O, neat, 100°C | Attack at C1 | Good | beilstein-journals.org |

| Morpholine | Zn(ClO₄)₂·6H₂O, neat, 100°C | Attack at C1 | Good | beilstein-journals.org |

| N-Acetylpiperazine | Zn(ClO₄)₂·6H₂O, neat, 100°C | Attack at C1 | Good | beilstein-journals.org |

| 9H-Purin-6-amine | Zn(ClO₄)₂·6H₂O, neat, 100°C | Attack at C1 | Good | beilstein-journals.org |

| Aniline | LiClO₄, neat, 100°C | Mixture of regioisomers | Good | beilstein-journals.org |

| Higher-order cuprate | - | Attack at the least hindered carbon | - | acs.org |

| Sodium azide (B81097) | - | - | - | d-nb.info |

| Organolithium reagents | - | Attack at the less substituted carbon | - | youtube.com |

| Thiols | Basic conditions | Attack at the less substituted carbon | - | youtube.com |

Note: "Attack at C1" refers to the nucleophilic attack at the carbon atom of the epoxide that is closer to the benzyloxymethyl group. Specific yield percentages were not always available in the cited literature.

Intramolecular Cyclization Pathways (e.g., to oxetanes, oxazolidinones)

The presence of the N-Boc protected amino group in close proximity to the epoxide allows for intramolecular cyclization reactions, leading to the formation of heterocyclic structures such as oxetanes and oxazolidinones.

Oxetane (B1205548) Formation: The synthesis of oxetanes, four-membered cyclic ethers, can be challenging due to their inherent ring strain. acs.orgresearchgate.net However, intramolecular cyclization of suitably substituted precursors is a viable method. acs.orgmagtech.com.cn For serine-derived epoxides, intramolecular Williamson etherification can lead to oxetane rings. acs.org This typically involves the generation of an alkoxide that attacks an internal electrophilic carbon, displacing a leaving group.

Oxazolidinone Formation: The intramolecular cyclization of N-Boc protected amino epoxides can lead to the formation of oxazolidinones. rsc.org This reaction can be promoted by refluxing in trifluoroethanol without the need for an external catalyst. rsc.org The reaction proceeds in a diastereoselective manner, with substrates bearing an alkyl group at the C-3 position of the epoxide favoring the formation of 1,3-oxazolidin-2-ones through a 5-exo ring-opening cyclization. rsc.org

| Cyclization Product | Reaction Conditions | Yield (%) | Reference |

| 1,3-Oxazolidin-2-one | Refluxing trifluoroethanol | Good | rsc.org |

| Oxetane | Base-mediated intramolecular cyclization | - | acs.org |

Note: Specific yield for the formation of oxetane from the title compound was not explicitly found in the cited literature.

Role of Lewis Acids in Epoxide Activation and Ring Opening

Lewis acids play a crucial role in activating the epoxide ring towards nucleophilic attack, particularly with weaker nucleophiles. rroij.comrsc.orglookchem.com By coordinating to the epoxide oxygen, the Lewis acid increases the electrophilicity of the epoxide carbons, facilitating ring-opening. lookchem.com

In the context of this compound, Lewis acids like zinc perchlorate (B79767) (Zn(ClO₄)₂·6H₂O) and lithium perchlorate (LiClO₄) have been employed to promote the ring-opening with amine nucleophiles. beilstein-journals.org The choice of Lewis acid can influence the regioselectivity of the reaction. For instance, with certain substrates, Zn(ClO₄)₂·6H₂O has been shown to favor the attack at one of the epoxide carbons, while LiClO₄ may lead to a mixture of regioisomers. beilstein-journals.org The use of a Lewis acid catalyst can be essential for achieving high yields and selectivity, especially when using less reactive nucleophiles like anilines. rroij.comrsc.org

Stereochemical Integrity and Transformations

A key feature of reactions involving chiral molecules like this compound is the maintenance or controlled transformation of their stereochemistry. The epoxide itself is synthesized with a defined stereochemistry, and subsequent reactions should ideally proceed with high stereoselectivity to be synthetically useful.

The nucleophilic ring-opening of the epoxide typically proceeds with an inversion of configuration at the carbon atom that is attacked, which is characteristic of an SN2 mechanism. libretexts.org This stereospecificity is crucial for the synthesis of enantiomerically pure amino alcohols and other chiral building blocks. chemimpex.com

Intramolecular cyclization reactions to form oxazolidinones have also been shown to proceed in a diastereoselective manner. rsc.org The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting heterocyclic product. The ability to control the stereochemical outcome of these reactions is of paramount importance in the synthesis of complex, biologically active molecules.

Inversion or Retention of Configuration at Chiral Centers during Reactions

The ring-opening of epoxides is a classic example of a nucleophilic substitution reaction. For epoxides like this compound, which has two chiral centers on the epoxide ring, the reaction's stereochemical outcome is highly predictable, particularly under neutral or basic conditions.

The reaction almost invariably proceeds through an S_N2 (bimolecular nucleophilic substitution) mechanism. numberanalytics.comlibretexts.org This mechanism involves a backside attack by the nucleophile on one of the epoxide carbons, which forces the carbon-oxygen bond to break and the ring to open. libretexts.orgyoutube.com A key consequence of the S_N2 pathway is the inversion of configuration at the carbon center that is attacked by the nucleophile. youtube.com The stereocenter that is not attacked by the nucleophile retains its original configuration.

In the case of this compound, a nucleophile will attack one of the two epoxide carbons. Due to steric hindrance from the substituted side chain, the attack generally occurs at the less substituted carbon (C2 of the oxirane ring). numberanalytics.com This results in the inversion of the stereocenter at that position.

For instance, the reaction with a nucleophile (Nu⁻) would proceed as follows, leading to a product with a specific, inverted stereochemistry at the site of attack. The reaction is stereospecific because the mechanism is concerted. youtube.com

Table 1: Expected Stereochemical Outcome of Nucleophilic Ring-Opening

| Reactant | Nucleophile (Nu⁻) | Attacked Carbon | Stereochemical Outcome at Attacked Carbon |

| This compound | Amine (R-NH₂) | C2 (less hindered) | Inversion of configuration |

| This compound | Azide (N₃⁻) | C2 (less hindered) | Inversion of configuration |

| This compound | Thiol (R-SH) | C2 (less hindered) | Inversion of configuration |

| This compound | Alkoxide (R-O⁻) | C2 (less hindered) | Inversion of configuration |

This table illustrates the expected stereochemical outcome based on the established S_N2 mechanism for epoxide ring-opening under basic or neutral conditions. numberanalytics.comjsynthchem.com

Diastereoselectivity in Subsequent Transformations

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In transformations involving this compound, the inherent chirality of the starting material plays a crucial role in directing the stereochemical outcome of subsequent reactions. When a new stereocenter is formed, its configuration is influenced by the existing stereocenters, leading to diastereoselective synthesis.

This principle is fundamental in using this epoxide to create dihydroxyethylene dipeptide isosteres, which are important components of protease inhibitors. researchwithnj.com The controlled, stereoselective opening of the epoxide ring allows for the precise installation of new functional groups, yielding products with multiple, well-defined chiral centers. The synthesis of such isosteres from α-amino acid-derived epoxy alcohols is a known strategy that relies on regio- and stereoselective reactions. nih.gov

The diastereoselectivity is often controlled by the steric and electronic environment around the reaction center. For example, in the addition of a nucleophile, the pre-existing substituents (the Boc-protected amine and the O-benzyl ether side chain) will direct the incoming group to the less hindered face of the molecule, resulting in one major diastereomeric product.

Table 2: Diastereoselectivity in the Synthesis of a β-Amino Alcohol

| Starting Epoxide | Nucleophile | Expected Major Diastereomer | Rationale |

| This compound | Benzylamine | (2R,3S)-3-(tert-butoxycarbonylamino)-4-(benzyloxy)-1-(benzylamino)butan-2-ol | Nucleophilic attack at the less hindered C2 position with inversion of configuration, guided by the existing stereocenters. |

| This compound | Diethylaluminum cyanide | (1R,2S,3S,4S)-4-amino-2,3-dihydroxynitrile derivative | Regio- and stereoselective addition to form precursors for dihydroxyethylene isosteres. nih.gov |

This table provides representative examples of diastereoselective transformations based on known reactivity patterns of chiral epoxides.

Mechanistic Insights from Related Epoxide Systems

While specific mechanistic studies on this compound are not widely published, extensive research on related peptidyl and chiral epoxides provides a solid framework for understanding its reactivity.

Computational Studies on Epoxide Reactivity and Transition States

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms that are difficult to study experimentally. chemrxiv.org Theoretical studies on the ring-opening of epoxides have provided detailed insights into the structures of transition states and the factors controlling reactivity and selectivity.

Studies on the acid-catalyzed hydrolysis of simple epoxides show a hybrid mechanism with features of both S_N1 and S_N2 pathways. libretexts.org The transition state involves a protonated epoxide where the carbon-oxygen bond is partially broken, and a significant positive charge develops on the more substituted carbon, even though the nucleophile attacks from the backside. libretexts.org

For base-catalyzed or neutral reactions, such as the aminolysis (ring-opening by an amine) of epoxides, computational studies confirm an S_N2 mechanism. researchgate.netrsc.org The calculations can determine the activation energy barriers for nucleophilic attack at different carbons, confirming that attack at the sterically less hindered carbon is kinetically favored. psu.edu DFT calculations on the reaction of propylene (B89431) oxide with amines, for instance, help elucidate the preference for attack at the primary versus the secondary carbon. Such studies can also model the influence of substituents on the epoxide ring, which is directly relevant to the complex substitution pattern of this compound.

Table 3: Representative Data from Computational Studies on Related Epoxide Systems

| Epoxide System | Method | Finding | Implication for Target Compound |

| Phenol-Epoxide Ring Opening | DFT | The rate-determining step can be the cleavage of a catalyst bond or the nucleophilic attack, with calculated activation energies. chemrxiv.org | The overall reaction rate can be influenced by catalyst choice and reaction conditions. |

| Propylene Oxide Copolymerization | DFT | Nucleophilic attack at the less substituted methylene (B1212753) carbon is energetically preferred over attack at the methine carbon. researchgate.net | Confirms the principle of sterically controlled regioselectivity, which would favor attack at C2 in the target epoxide. |

| Epoxide Radicals | G4/W1BD | Substituents on the epoxide ring significantly affect the barriers for ring-opening and inversion of radical intermediates. proquest.com | The benzyl (B1604629) and Boc-amino groups in the target compound will have a strong directing effect on its reactivity. |

This table summarizes findings from computational studies on analogous epoxide systems to infer the mechanistic behavior of this compound.

Stereoselective Inactivation Mechanisms of Epoxide-Containing Inhibitors

Epoxide-containing molecules, particularly peptidyl epoxides, are well-known as potent and selective irreversible inhibitors of certain enzymes, most notably cysteine proteases. nih.govacs.org These inhibitors function by forming a covalent bond with a nucleophilic residue in the enzyme's active site, typically a cysteine thiol group. nih.govbiu.ac.il

The inactivation mechanism is highly stereoselective. Studies have shown that for peptidyl epoxides, the erythro diastereomer is often a potent inhibitor of cysteine proteases, while the threo diastereomer shows little to no activity. acs.org This selectivity arises from the precise three-dimensional arrangement of the inhibitor within the enzyme's active site, which is required for the nucleophilic cysteine to attack the epoxide ring.

The inhibition process is a mechanism-based inactivation, where the enzyme's own catalytic machinery is harnessed. nih.govsemanticscholar.org The active site environment facilitates the ring-opening by positioning the epoxide for optimal attack by the active site thiol. This reaction is vastly accelerated compared to the uncatalyzed reaction in solution. nih.govsemanticscholar.org The result is a stable thioether linkage between the enzyme and the inhibitor, leading to irreversible inactivation. nih.govbiu.ac.il Given its structure, this compound is a candidate for similar stereoselective inhibition of proteases, where its defined stereochemistry would be critical for binding and inactivation.

Table 4: Characteristics of Stereoselective Inactivation by Epoxide Inhibitors

| Inhibitor Class | Target Enzyme Family | Key Active Site Nucleophile | Mechanism of Inactivation | Stereoselectivity |

| Peptidyl Epoxides | Cysteine Proteases | Thiol (from Cysteine) | Covalent alkylation of the active site thiol via S_N2 ring-opening of the epoxide. nih.govbiu.ac.il | High (erythro isomers are often more potent). acs.org |

| Aza-Peptide Epoxides | Clan CD Cysteine Proteases | Thiol (from Cysteine) | Irreversible covalent modification of the active site. proquest.com | High (SS stereochemistry at the epoxide is most potent). proquest.com |

This table outlines the general mechanism by which epoxide-containing compounds, analogous to this compound, act as enzyme inhibitors.

Applications of Erythro N Boc O Benzyl L Serine Epoxide As a Chiral Building Block

Synthesis of Bioactive Natural Products and Analogues

The controlled opening of the epoxide ring with various nucleophiles allows for the introduction of diverse functionalities, making this building block a cornerstone in the stereoselective synthesis of several natural products and their analogues.

Sphingolipids and Sphingosine (B13886) Derivatives (e.g., D-erythro-sphingosine, dihydrosphingosine, phytosphingosine)

One of the most prominent applications of erythro-N-Boc-O-benzyl-L-serine epoxide and its precursors is in the synthesis of sphingolipids and their core structural units, such as sphingosine and its derivatives. These molecules are fundamental components of cell membranes and are involved in crucial biological signaling pathways. The stereochemistry of the serine-derived epoxide is perfectly suited for establishing the (2S, 3R) configuration found in D-erythro-sphingosine and its analogues.

Similarly, the synthesis of D-erythro-sphingosine, which contains a characteristic trans double bond, can be accomplished from a protected serine aldehyde. researchgate.net The process involves the addition of a lithium acetylide, such as lithium pentadecyne, to the aldehyde. This addition can be controlled to produce the erythro-alkynol with high diastereoselectivity. researchgate.net Subsequent reduction of the alkyne using a reagent like Red-Al introduces the required (E)-alkene, leading to the final sphingosine structure. researchgate.net This methodology allows for a multigram synthesis of all four isomers of sphingosine, with the D-erythro and L-erythro isomers being accessible from natural L-serine. researchgate.net

The following table summarizes the key synthetic transformations involving serine-derived epoxides in the synthesis of sphingosine derivatives.

| Target Molecule | Key Precursor | Key Reaction Step | Resulting Stereochemistry |

| D-erythro-sphinganine | N-Boc-L-serinal derivative | Epoxidation with dimethylsulfoxonium methylide followed by organocuprate opening. | (2S, 3R) |

| D-erythro-sphingosine | Protected L-serinal | Diastereoselective addition of lithium pentadecyne followed by stereoselective alkyne reduction. | (2S, 3R) |

Preparation of Non-proteinogenic Amino Acids and Peptidomimetics

Hydroxyethylene Dipeptide Isosteres

Hydroxyethylene dipeptide isosteres are crucial pharmacophores in the design of protease inhibitors, particularly for targets like HIV-1 protease and renin. google.comdocumentsdelivered.com These structural motifs mimic the tetrahedral transition state of peptide bond hydrolysis, but feature a non-hydrolyzable hydroxyethylene unit, leading to potent enzyme inhibition. This compound serves as a key chiral precursor for these isosteres.

The synthesis leverages the electrophilic nature of the epoxide ring, which undergoes regioselective ring-opening upon reaction with various carbon nucleophiles. This reaction establishes the core structure of the hydroxyethylene unit with precise stereochemical control. For instance, the conversion of α-amino epoxides, such as the title compound, is a recognized method for accessing these isosteres. google.com The process typically involves the nucleophilic attack at the C2 position of the epoxide, leading to the formation of a new carbon-carbon bond and a secondary alcohol, which is the central feature of the hydroxyethylene moiety. The choice of nucleophile dictates the nature of the side chain (P1' position) in the resulting isostere, allowing for the synthesis of a wide variety of inhibitor analogues.

While specific examples detailing the direct use of this compound in industrial-scale synthesis of these isosteres are often proprietary, the general strategy is well-established in synthetic organic chemistry. google.comdocumentsdelivered.com The erythro configuration of the starting epoxide is critical for obtaining the desired (S,S) stereochemistry often found in active protease inhibitors.

Modified Peptides and Peptidomimetics

The incorporation of unnatural amino acids and structural modifications into peptides is a powerful strategy to enhance their metabolic stability, bioavailability, and receptor-binding affinity. This compound is a valuable building block for creating such modified peptides and peptidomimetics. chemimpex.com Its epoxide functionality allows for selective reactions with a range of nucleophiles, facilitating the construction of complex molecular architectures that can be integrated into peptide-based therapeutics. chemimpex.com

The ring-opening of the epoxide with amines, thiols, or other nucleophiles generates novel amino acid derivatives with functionalized side chains. These can then be incorporated into peptide sequences using standard solid-phase or solution-phase synthesis techniques. The inherent chirality of the epoxide ensures that the stereochemical integrity of the newly formed stereocenter is maintained, which is paramount for biological activity. This approach enables the creation of peptides with enhanced properties, crucial for both research and therapeutic applications. chemimpex.com

Derivatization to Other Chiral Heterocyclic Scaffolds

The strained three-membered ring of this compound makes it an excellent precursor for the synthesis of other valuable chiral heterocyclic systems through ring-expansion or rearrangement reactions.

Chiral oxetanes are increasingly recognized as important structural motifs in medicinal chemistry. nih.gov They can act as metabolically stable isosteres for gem-dimethyl or carbonyl groups and can improve physicochemical properties such as aqueous solubility. nih.gov One established route to chiral oxetanes involves the ring-expansion of chiral epoxides. acs.org

Starting from a serine-derived epoxide like this compound, a synthetic sequence can be envisioned. This typically involves an intramolecular cyclization of a precursor generated from the epoxide. The process would involve the regioselective opening of the epoxide to install a functionality containing a leaving group at the appropriate position. Subsequent base-mediated intramolecular Williamson ether synthesis would then lead to the formation of the four-membered oxetane (B1205548) ring. acs.org This strategy allows the transfer of the well-defined stereochemistry of the serine-derived epoxide to the final oxetane product, providing access to enantiomerically pure substituted oxetanes.

Chiral aziridines are highly versatile synthetic intermediates, prized for their utility in the construction of nitrogen-containing compounds, including amino acids, alkaloids, and other bioactive molecules. illinois.edubaranlab.org The conversion of epoxides to aziridines is a fundamental transformation in heterocyclic chemistry.

A common method to synthesize an aziridine (B145994) from an epoxide involves a two-step sequence:

Ring-opening with an azide (B81097) nucleophile: The epoxide is treated with an azide source, such as sodium azide, to open the ring, forming a β-azido alcohol.

Intramolecular cyclization: The resulting azido (B1232118) alcohol is then subjected to conditions that facilitate the reduction of the azide to an amine, which subsequently undergoes intramolecular cyclization to form the aziridine ring, often via activation of the alcohol as a leaving group.

This transformation, when applied to this compound, would yield a highly functionalized chiral aziridine. These resulting aziridines, bearing carboxylate ester equivalents and other functionalities, are valuable building blocks themselves. nih.gov They can undergo further stereoselective ring-opening reactions with various nucleophiles to generate a diverse array of chiral diamines and other complex amine derivatives. illinois.eduresearchgate.net

Contributions to Chemical Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and discover new therapeutic agents. rsc.orgcam.ac.uk Chiral scaffolds that allow for the introduction of complexity and diversity in a controlled manner are central to this strategy.

This compound is an excellent starting point for DOS. Its key features for this application include:

Multiple Reaction Sites: The epoxide ring can be opened by a wide array of nucleophiles. The protected amine and the benzyl (B1604629) ether also offer sites for further chemical modification.

Stereochemical Control: The defined stereochemistry of the epoxide allows for the creation of stereochemically complex libraries without the need for chiral separations.

Scaffold Diversification: As discussed previously, the epoxide can be converted into other heterocyclic scaffolds like oxetanes and aziridines. Each of these new scaffolds can then be further elaborated.

By applying a range of different nucleophiles and reaction pathways to this single chiral precursor, chemists can rapidly generate a library of related but structurally distinct molecules. This approach, starting from a common intermediate and branching out into diverse structures, is a hallmark of efficient chemical library and diversity-oriented synthesis. cam.ac.uk

Biocatalytic and Biomimetic Transformations Involving Epoxide Scaffolds

Epoxide Hydrolase Applications for Enantiopure Epoxides and Diols

Epoxides are valuable intermediates for the production of chiral compounds. nih.govcore.ac.uk A key biocatalytic strategy for obtaining enantiomerically pure substances from racemic epoxide mixtures is through the application of epoxide hydrolases (EHs). mdpi.com These enzymes catalyze the hydrolysis of epoxides to their corresponding vicinal diols. researchgate.net

The process often employed is kinetic resolution, where the enzyme enantioselectively hydrolyzes one enantiomer of the racemic epoxide at a much faster rate than the other. core.ac.uknih.gov This results in a mixture containing one enantiomer of the unreacted epoxide and the corresponding diol of the other enantiomer, both in high enantiomeric purity. nih.govcapes.gov.br These separated, enantiopure epoxides and diols are valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive compounds. mdpi.comnih.gov Microbial epoxide hydrolases, in particular, have gained significant attention as they are more readily produced in large quantities compared to those from mammalian sources, enhancing their potential for biocatalytic applications. nih.gov While direct resolution of erythro-N-Boc-O-benzyl-L-serine epoxide using this method is not extensively documented in the provided sources, its nature as a chiral epoxide makes it a prime candidate for such biocatalytic resolutions.

Mechanistic Studies of Epoxide-Mediated Enzyme Inhibition

The epoxide functional group is a potent electrophilic warhead that can react with nucleophilic residues in enzyme active sites, leading to inhibition. Peptidyl epoxides, such as this compound, are a well-studied class of inhibitors, particularly for cysteine proteases.

Peptidyl epoxides function as selective, time- and concentration-dependent inhibitors of cysteine proteases. nih.govbiu.ac.ilsemanticscholar.org The mechanism involves the formation of a covalent, irreversible equimolar complex with the target enzyme. nih.govbiu.ac.ilnih.gov This occurs through the alkylation of the active-site thiol group of a cysteine residue by the epoxide ring. nih.govbiu.ac.il This alkylation is highly dependent on the native conformation of the enzyme; a denatured enzyme does not undergo significant alkylation by the inhibitor. nih.govbiu.ac.ilnih.gov The inactivation process is remarkably efficient, with the enzyme-catalyzed reaction being orders of magnitude faster than a model reaction between a peptidyl epoxide and a protected cysteine in solution. nih.govbiu.ac.il This significant rate acceleration points towards a mechanism-based inhibition, where the inhibitor is recognized and bound by the enzyme's active site before the irreversible covalent modification occurs. nih.govbiu.ac.ilsemanticscholar.org

Stereochemistry is a critical determinant in the efficacy and selectivity of epoxide-based inhibitors. The spatial arrangement of substituents on both the peptide backbone and the epoxide ring dictates the inhibitor's ability to fit within the enzyme's binding pockets (S1, S2, etc.). For CA clan cysteine proteases like calpains and cathepsins, there is often a preference for a specific stereochemistry at the epoxide. nih.gov It has been suggested that inhibitors possessing an S,S epoxide configuration bind preferentially to the P1-P3 pockets of these proteases. nih.gov The defined erythro configuration of this compound fixes the relative orientation of the substituents, which is crucial for precise interaction with the amino acid residues in the enzyme's active site. This stereochemical specificity is a key factor in achieving selective inhibition of the target protease while minimizing off-target effects. nih.gov

The development of potent and selective epoxide-containing inhibitors is an active area of research, often starting from a known inhibitor or natural product. The natural product E-64, for instance, is an epoxide-containing, non-selective inhibitor of calpains that has served as a lead compound for developing more selective analogs. nih.govresearchgate.net

The optimization process involves several strategies:

Computationally Assisted Design: Molecular modeling and docking studies are used to predict how modifications to the inhibitor structure will affect its binding affinity and selectivity for the target enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic approach where different parts of the inhibitor molecule are modified to probe the structural requirements for potent inhibition. nih.govacs.org This can involve altering the peptide sequence (P1, P2, P3 positions) or the N-terminal capping group. researchgate.net

Improving Physicochemical Properties: Optimization is not limited to potency. Lipophilicity is a key factor, and modifications are often made to improve properties like water solubility without sacrificing inhibitory activity. nih.gov For example, polar groups can be introduced at positions distant from the core pharmacophore. nih.gov

Synthetic Strategy: The synthesis of inhibitor libraries for screening often favors a divergent approach where the epoxide is incorporated early, allowing for late-stage diversification. nih.gov

Table 1: Research Findings on Epoxide Inhibitor Design

| Design Strategy | Objective | Example/Finding | Source |

|---|---|---|---|

| Lead Compound Modification | Increase selectivity | Using the natural product E-64 as a lead to develop selective calpain-1 inhibitors. | nih.govresearchgate.net |

| SAR Studies | Improve potency | Increasing the size of substituents on amide-based inhibitors generally increases potency against human soluble epoxide hydrolase (sEH). | acs.org |

| Physicochemical Optimization | Enhance solubility | Incorporating polar groups away from the urea (B33335) function in sEH inhibitors improved water solubility without losing potency. | nih.gov |

| Stereochemical Control | Enhance binding affinity | Inhibitors with S,S epoxide stereochemistry show preferential binding to the P1-P3 pocket of CA clan proteases. | nih.gov |

Role as Intermediate in Biosynthetic Pathways (analogous to natural epoxides)

In nature, epoxides are key intermediates in the biosynthesis of complex molecules. wikipedia.orgresearchgate.net Enzymes like cytochrome P450 catalyze the epoxidation of alkenes, initiating pathways that lead to a diverse array of natural products. wikipedia.org A prominent example is the formation of polycyclic polyethers, where a polyene precursor is thought to undergo sequential epoxidation and subsequent intramolecular ring-opening cascades to construct the characteristic ladder-like structure. nih.gov

While this compound is a synthetic compound and not a direct intermediate in a natural biosynthetic pathway, it serves an analogous and vital role in laboratory synthesis. chemimpex.com As a chiral building block, its reactive epoxide ring can be opened by a wide variety of nucleophiles in a regio- and stereoselective manner. rsc.org This allows chemists to construct complex molecular architectures with precise control over stereochemistry, mimicking the efficiency of natural biosynthetic processes. It is a key intermediate in the synthesis of modified peptides and other bioactive molecules, including potential therapeutic agents. chemimpex.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject of the article; synthetic intermediate and enzyme inhibitor. |

| E-64 | Natural product; non-selective epoxide-containing calpain inhibitor. |

| Cbz-Phe-(O-benzyl)-Thr-epoxide | A peptidyl epoxide used in studies of cathepsin B inactivation. nih.gov |

| Ethylene oxide | Industrial epoxide used to produce polyethylene (B3416737) glycol. wikipedia.org |

| Propylene (B89431) oxide | Industrial epoxide produced via the chlorohydrin method. wikipedia.org |

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Synthetic Methods for Complex Epoxides

The synthesis of optically pure epoxides is a central challenge in organic chemistry. While methods for producing the precursor, N-Boc-O-benzyl-L-serine, are established, future research is focused on developing more efficient and highly stereoselective methods for the epoxidation step and for creating more complex epoxide structures. rsc.orgchemicalbook.com The synthesis of erythro-N-Boc-O-benzyl-L-serine epoxide typically involves the stereoselective epoxidation of a protected allylic amine derived from the parent amino acid, L-serine.

Current research directions include the use of novel catalytic systems to achieve high diastereoselectivity. This includes metal-based catalysts and organocatalysts designed to control the facial selectivity of the oxidation of the alkene precursor. The goal is to develop methods that are not only highly selective but also operate under mild conditions with low catalyst loadings.

| Catalyst Type | Potential Advantage | Research Focus |

| Chiral Metal Complexes | High turnover numbers and enantioselectivity. | Development of new ligands for metals like Titanium, Vanadium, and Manganese to improve selectivity for complex substrates. |

| Organocatalysts | Metal-free, often less sensitive to air and moisture. | Design of chiral ketones and iminium salt catalysts that can effectively direct epoxidation of functionalized amino acid derivatives. |

| Biocatalysts (Enzymes) | High specificity and mild, aqueous reaction conditions. mdpi.com | Exploring monooxygenases and lipases for the selective epoxidation of protected serine-derived olefins. mdpi.comrsc.org |

This table illustrates potential research directions in the stereoselective synthesis of complex epoxides like this compound, based on general advancements in the field.

Exploration of New Biological Targets for Epoxide-Containing Compounds

The epoxide moiety is a key pharmacophore in various biologically active molecules due to its ability to react with nucleophilic residues in proteins. This reactivity makes epoxide-containing compounds, including derivatives of this compound, prime candidates for the development of targeted covalent inhibitors.

A significant area of emerging research is the investigation of these compounds as inhibitors for various hydrolase enzymes. A prominent target is the soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids called epoxyeicosatrienoic acids (EETs). nih.govnih.gov By inhibiting sEH, the levels of beneficial EETs can be increased, which has potential therapeutic effects in treating hypertension, inflammation, and pain. nih.govresearchgate.net The serine-derived backbone of the epoxide can be tailored to improve binding affinity and selectivity for the active site of target enzymes like sEH. nih.govacs.org

Furthermore, the peptide-like structure of this compound makes it a valuable building block for creating peptidomimetic drugs. chemimpex.com These can be designed to target proteases, a class of enzymes crucial in many disease pathways, including viral replication and cancer.

| Enzyme Class | Therapeutic Area | Rationale for Targeting with Epoxides |

| Soluble Epoxide Hydrolases (sEH) | Hypertension, Inflammation, Pain | Covalent modification of active site residues (e.g., Asp333) to stabilize beneficial signaling lipids. nih.govnih.gov |

| Proteases (e.g., Cysteine, Serine) | Virology, Oncology | The epoxide acts as an electrophilic "warhead" that irreversibly binds to nucleophilic residues in the enzyme's active site. |

| Fatty Acid Amide Hydrolase (FAAH) | Neuropathic Pain, Anxiety | Dual inhibition of FAAH and sEH is a novel strategy being explored for synergistic anti-inflammatory and analgesic effects. nih.gov |

This table outlines potential biological targets for epoxide-containing compounds, a class to which this compound belongs, based on current research trends.

Integration with Flow Chemistry and Automated Synthesis

The production of complex chiral molecules like this compound is increasingly benefiting from the integration of advanced manufacturing technologies. acs.org Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers significant advantages in terms of safety, scalability, and consistency. acs.org For epoxidation reactions, which can be highly exothermic, flow reactors provide superior temperature control, minimizing the risk of runaway reactions and improving product selectivity. mdpi.com The synthesis of β-amino alcohols from epoxides has been successfully demonstrated in continuous-flow systems, highlighting the potential for this technology. mdpi.comresearchgate.net

Automated synthesis, particularly solid-phase peptide synthesis (SPPS), is another key area of development. americanpeptidesociety.orgcreative-peptides.com Since this compound is a protected amino acid derivative, it can be incorporated into automated protocols for creating complex peptides and peptidomimetics. chemimpex.comnih.gov Automated synthesizers can precisely control the coupling and deprotection steps, enabling the rapid and reliable production of peptide libraries for drug discovery. libretexts.orgnih.gov The convergence of flow chemistry and automation promises to create fully automated, end-to-end processes for the synthesis of epoxide-modified peptides.

Green Chemistry Approaches in Epoxide Synthesis and Transformations

There is a strong drive within the chemical industry to develop more environmentally benign synthetic processes. unibo.it Research into the synthesis of this compound and related compounds is actively incorporating the principles of green chemistry.

Key areas of focus include:

Enzymatic Synthesis : The use of enzymes, such as lipases or peroxygenases, offers a green alternative to traditional chemical methods for both epoxidation and subsequent ring-opening reactions. mdpi.commdpi.com These biocatalytic processes operate under mild conditions, often in aqueous media, and exhibit high selectivity, thereby reducing waste. nih.govnih.gov

Greener Solvents : Efforts are underway to replace hazardous solvents commonly used in organic synthesis, such as chlorinated hydrocarbons and some polar aprotic solvents, with more sustainable alternatives. unibo.it

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. semanticscholar.org Catalytic methods are inherently more atom-economical than stoichiometric approaches.

Sustainable Reagents : Replacing traditional oxidants, which can produce toxic byproducts, with greener alternatives like hydrogen peroxide is a major goal. mdpi.com

These green strategies are not only environmentally beneficial but also often lead to more efficient and cost-effective manufacturing processes. researchgate.net

Q & A

Q. How can response surface methodology (RSM) be applied to optimize the synthesis of erythro-N-Boc-O-benzyl-L-serine epoxide?

RSM is a statistical approach to optimize reaction conditions by evaluating interactions between variables (e.g., molar ratio, temperature, catalyst loading). The Box-Behnken design (BBD) is particularly effective for epoxidation studies. For example, variables such as feed molar ratio (7.97:1), temperature (347 K), catalyst loading (0.417 mol%), and reaction time (218 min) were optimized, yielding a 64.97% conversion with a relative error of 1.92% between predicted and experimental results. Validation involves repeating experiments at these conditions to confirm reproducibility .

Q. What analytical techniques are recommended for characterizing the stereochemical purity of this compound?

Chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy are critical for assessing enantiomeric excess and diastereomer ratios. For epoxides, H NMR can distinguish between erythro and threo configurations based on coupling constants, while chiral stationary phases in HPLC resolve enantiomers. X-ray crystallography may also confirm absolute stereochemistry for crystalline derivatives .

Q. What are the critical variables affecting reaction efficiency in the epoxidation of N-Boc-O-benzyl-L-serine derivatives?

Key variables include:

- Oxidant type : tert-Butyl hydroperoxide (TBHP) is commonly used due to its stability and selectivity.

- Catalyst loading : Polymer-supported Mo(VI) complexes (e.g., PBI·Mo) enhance reaction rates but require optimization to avoid excess waste.

- Temperature : Higher temperatures (e.g., 347 K) accelerate epoxidation but may compromise stereochemical integrity.

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) improve oxidant solubility but may compete in hydrogen bonding .

Q. How do acidic vs. basic conditions influence the ring-opening mechanisms of this compound?

Under acidic conditions, epoxide ring-opening proceeds via protonation of the oxygen, leading to carbocation formation and nucleophilic attack (e.g., by water or alcohols). In basic conditions, nucleophiles directly attack the less hindered epoxide carbon. Stereoelectronic effects and steric hindrance from the Boc and benzyl groups dictate regioselectivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and experimental yields in the epoxidation of erythro-N-Boc-O-benzyl-L-serine derivatives?

Discrepancies often arise from unaccounted variables like temperature gradients or catalyst deactivation. To address this:

- Perform sensitivity analysis using Monte Carlo simulations to identify error-prone parameters.

- Validate RSM models with triplicate experiments at optimal conditions.

- Use in-situ monitoring (e.g., FTIR) to track real-time conversion and adjust conditions dynamically .

Q. What methodological approaches ensure stereochemical integrity during the epoxidation of N-Boc-O-benzyl-L-serine derivatives?

- Asymmetric catalysis : Chiral catalysts like diarylprolinol silyl ethers induce enantioselectivity by stabilizing transition states through hydrogen bonding.

- Solvent engineering : Ethyl acetate enhances biocatalytic epoxidation (e.g., using Novozym®435) by maintaining enzyme activity and substrate solubility.

- Low-temperature protocols : Reduce epoxide racemization by minimizing thermal energy during reaction .

Q. How does solvent selection impact biocatalytic epoxidation of structurally complex substrates like erythro-N-Boc-O-benzyl-L-serine?

Solvent polarity and compatibility with enzymes are critical. For example:

- Ethyl acetate : Achieved 40% conversion of β-pinene to its epoxide in 24 hours due to optimal enzyme stability.

- Cyclohexane : Poor polarity limits substrate solubility, reducing reaction rates.

- Dichloromethane : May denature lipases but is useful for non-enzymatic epoxidations .

Q. What strategies enable scalable synthesis of this compound from laboratory to pilot scale?

- Continuous flow systems : Minimize hazardous intermediate accumulation (e.g., dimethyldioxirane) by controlling residence time and temperature.

- In-line purification : Integrate scavenger resins to remove excess oxidants or catalysts.

- Process intensification : Use microreactors to enhance mass transfer and reduce reaction time .

Q. How can computational modeling guide the design of epoxidation catalysts for N-Boc-O-benzyl-L-serine derivatives?

Density functional theory (DFT) calculations predict transition-state geometries and activation energies. For example:

Q. What advanced techniques address low yields in sterically hindered epoxidation reactions?

- Dynamic kinetic resolution : Use chiral acids to racemize intermediates, enabling high enantiomeric excess.

- Microwave-assisted synthesis : Accelerate reactions by overcoming kinetic barriers in sterically crowded systems.

- Protecting group manipulation : Temporarily modify benzyl or Boc groups to reduce steric hindrance during epoxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.